Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.63 g/mol . This compound is a fluorinated pyrrolidine derivative, which is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base to introduce the difluoromethyl group onto the pyrrolidine ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate
- Methyl 4-(chloromethyl)pyrrolidine-3-carboxylate
- Methyl 4-(bromomethyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H12ClF2NO2 |
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Molecular Weight |
215.62 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-7(11)5-3-10-2-4(5)6(8)9;/h4-6,10H,2-3H2,1H3;1H |
InChI Key |
XWEWMAQPEUSWGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C(F)F.Cl |
Origin of Product |
United States |
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